N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine
Description
N-[2-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine is a tertiary amine featuring a benzyl backbone substituted with an aminomethyl group, alongside isopropyl and methyl substituents on the nitrogen atom. The compound’s structural complexity, combining aromatic and aliphatic moieties, may confer unique reactivity compared to simpler amines .
Properties
IUPAC Name |
N-[[2-(aminomethyl)phenyl]methyl]-N-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10(2)14(3)9-12-7-5-4-6-11(12)8-13/h4-7,10H,8-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULZEINBSCZKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CC=CC=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine typically involves the reaction of 2-(aminomethyl)benzyl chloride with isopropylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as distillation or recrystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxidized derivatives, such as aldehydes or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products, depending on the electrophile used.
Scientific Research Applications
N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes, ultimately resulting in the observed effects .
Comparison with Similar Compounds
Key Observations:
- Amine vs.
- Benzyl Motifs : The benzyl group is a common feature in all listed compounds, suggesting shared aromatic stabilization effects. However, the presence of isopropyl and methyl groups in the target compound may sterically hinder interactions compared to simpler benzylamines .
- Pharmacological Relevance: While N-[2-(benzylamino)ethyl]benzamide and Benzathine benzylpenicillin have documented biomedical roles, the target compound’s tertiary amine structure may limit direct pharmacological utility without further functionalization .
Biological Activity
N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine, commonly referred to as a Mannich base, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 192.3 g/mol
The compound is characterized by the presence of an aminomethyl group attached to a benzyl moiety, along with isopropyl and methyl substituents on the nitrogen atoms. This structural configuration contributes to its pharmacological potential.
1. Anticancer Activity
This compound has been studied for its anticancer properties. Research indicates that Mannich bases exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from Mannich bases have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC values indicating significant potency (Table 1).
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 4.2 |
| This compound | A549 | 26 |
2. Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Mannich bases are known for their antibacterial and antifungal activities. Studies indicate that derivatives of this compound can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for new antimicrobial agents.
3. Neuropharmacological Effects
Research has highlighted the role of this compound in modulating neuropeptide systems linked to anxiety and sleep disorders. The interaction with neuropeptide receptors suggests potential therapeutic applications in treating central nervous system (CNS) disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural features. Variations in the alkyl groups and the benzyl moiety have been shown to influence receptor binding affinity and functional activity significantly.
- Alkyl Substitution : The presence of branched alkyl chains enhances lipophilicity, which is crucial for cellular uptake.
- Aminomethyl Group : This functional group is essential for receptor interactions, particularly at neurotransmitter receptors.
Study 1: Anticancer Efficacy
A study conducted on a series of Mannich bases including this compound demonstrated significant anticancer activity against various cell lines. The findings suggested that structural modifications could lead to enhanced potency against specific cancer types .
Study 2: Neuropharmacological Assessment
In another investigation, the compound was evaluated for its effects on neuropeptide S receptors, revealing its potential as an antagonist which could be beneficial in treating anxiety disorders. It was found to significantly reduce locomotor activity stimulated by neuropeptide S in animal models .
Q & A
Basic: What synthetic strategies are recommended for N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine, and what intermediates require rigorous characterization?
Methodological Answer:
The synthesis typically involves multi-step alkylation and protection/deprotection sequences. A plausible route starts with the reaction of 2-(aminomethyl)benzylamine with methyl isopropyl ketone under reductive amination conditions (e.g., NaBH3CN in methanol). Key intermediates include:
- N-isopropyl-N-methyl-2-(aminomethyl)benzylamine : Monitor via LC-MS for m/z ~205 [M+H]+.
- Protected intermediates (e.g., Boc or Fmoc derivatives) : Use TLC (Rf ~0.3 in ethyl acetate/hexane) to confirm protection efficiency.
Critical steps involve controlling steric hindrance during alkylation and ensuring complete deprotection. Purification via column chromatography (silica gel, gradient elution) is essential to isolate the final product .
Basic: Which analytical techniques are most robust for structural elucidation and purity assessment of this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Look for characteristic signals: δ 1.0–1.2 ppm (isopropyl CH3), δ 2.2–2.5 ppm (N-methyl), and δ 3.7–4.0 ppm (benzyl CH2).
- 13C NMR : Confirm tertiary carbons (N-isopropyl, δ ~45 ppm) and quaternary aromatic carbons (δ ~135 ppm).
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and verify molecular ion [M+H]+ at m/z 221.2.
- FT-IR : Absorbance at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (aromatic C=C) confirms amine and benzyl groups .
Advanced: How can researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor binding)?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. To resolve:
Reproduce assays under standardized conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
Validate compound integrity : Perform LC-MS post-assay to rule out degradation.
Comparative docking studies : Use software like AutoDock Vina to model interactions with myeloperoxidase (MPO) vs. GPCRs, identifying key residues (e.g., MPO’s His261 or GPCR’s Asp113) .
Dose-response curves : Compare IC50 values across studies; significant variance (>10-fold) suggests off-target effects or assay artifacts.
Advanced: What computational approaches optimize the compound’s pharmacokinetic (PK) profile for CNS-targeted studies?
Methodological Answer:
- LogP Prediction : Use SwissADME to estimate LogP (~2.5), ensuring blood-brain barrier penetration.
- Metabolic Stability : Simulate CYP450 interactions (e.g., CYP2D6) via StarDrop. Introduce electron-withdrawing groups (e.g., -CF3) to reduce oxidation.
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding mode stability with MPO or other targets. Focus on hydrogen bonds with Glu242 and hydrophobic interactions with Leu415 .
Advanced: How do structural modifications (e.g., replacing isopropyl with cyclopropyl) impact toxicity profiles?
Methodological Answer:
- In Silico Toxicity Screening : Use Derek Nexus to predict hepatotoxicity (e.g., CYP3A4 inhibition) or mutagenicity.
- In Vitro Assays :
- Ames Test : Compare mutant colony counts in TA98 strains (cyclopropyl derivatives may reduce alkylation potential).
- hERG Inhibition : Patch-clamp studies at 10 µM; modifications reducing basicity (e.g., N-oxide derivatives) lower hERG liability.
- SAR Analysis : Correlate logD values (measured via shake-flask) with cytotoxicity (IC50 in HepG2 cells). Cyclopropyl groups may enhance metabolic stability but increase logD, requiring balance .
Basic: What are the best practices for storing and handling this compound to prevent degradation?
Methodological Answer:
- Storage : Aliquot in amber vials under argon at -20°C; avoid freeze-thaw cycles.
- Stability Monitoring : Perform monthly HPLC checks; degradation products (e.g., oxidized amines) elute earlier (retention time ~2.5 min vs. 4.0 min for intact compound).
- Handling : Use anhydrous solvents (e.g., dried THF) during synthesis to prevent hydrolysis of the benzylamine group .
Advanced: How can researchers validate the compound’s role in modulating oxidative stress pathways?
Methodological Answer:
ROS Assays : Measure intracellular ROS in RAW264.7 macrophages using DCFH-DA fluorescence. Pre-treat with 10 µM compound; compare to N-acetylcysteine controls.
Western Blotting : Quantify Nrf2 nuclear translocation and HO-1 expression. Use β-actin for normalization.
Knockdown Studies : siRNA targeting MPO or Nrf2; rescue experiments confirm target specificity.
In Vivo Models : Administer 5 mg/kg (IP) in LPS-induced septic mice; assess plasma 8-isoprostane levels via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
